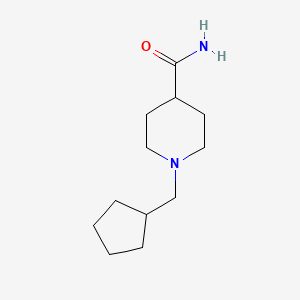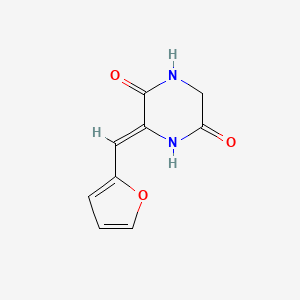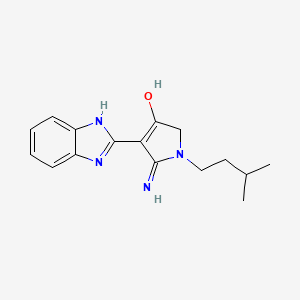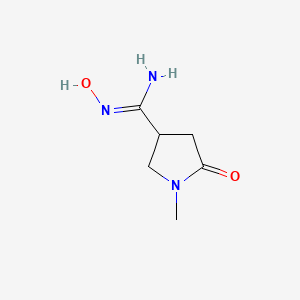
1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a urea derivative that incorporates a piperidine ring and a tetrahydrofuran moiety. Urea derivatives like this one are of significant interest in medicinal chemistry due to their potential pharmacological properties. The structure of the compound suggests it could be a part of a class of inhibitors targeting enzymes such as soluble epoxide hydrolase (sEH), which are involved in the regulation of inflammatory processes and pain .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl chloride to form the urea linkage. In the context of the compound under discussion, the synthesis would likely involve the formation of the piperidine ring followed by the introduction of the methylthio benzyl and tetrahydrofuran-2-ylmethyl groups. The synthesis of similar compounds has been reported, where 1,3-disubstituted ureas with a piperidyl moiety were synthesized to explore their structure-activity relationships as sEH inhibitors . The synthesis process is crucial for optimizing pharmacokinetic parameters and enhancing the potency of the inhibitors.
Molecular Structure Analysis
The molecular structure of urea derivatives is an important factor in their biological activity. The conformation of the piperidine ring and the positioning of substituents can significantly affect the compound's ability to interact with its target enzyme. For instance, studies have shown that certain ureas derived from piperidine analogs adopt a flattened chair-chair conformation, which could be relevant for the binding affinity and selectivity of the compound . Molecular modeling studies support the existence of multiple conformations at the urea unit, which could influence the compound's pharmacological profile .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives is influenced by the presence of functional groups and the overall molecular conformation. The urea moiety itself is relatively stable, but the presence of substituents such as the methylthio benzyl group could introduce sites for further chemical transformations. For example, lithiated urea derivatives of tetrahydropyridines have been shown to undergo aryl migration, leading to various polysubstituted piperidine derivatives . Such reactions are valuable for the diversification of the chemical structure and the exploration of new pharmacophores.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are key to their pharmacokinetic and pharmacodynamic profiles. These properties include solubility, stability, and the ability to cross biological membranes. The introduction of specific substituents can improve these properties, as seen in the case of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, where modifications led to substantial improvements in potency and pharmacokinetic parameters such as maximum concentration (C(max)) and area under the curve (AUC) . These properties are critical for the compound's efficacy and safety as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Research in this area explores the synthesis and functionalization of piperidine and urea derivatives. Tait, Butterworth, and Clayden (2015) described the formation of 2,2- and 2,6-diarylpiperidines via aryl migration within lithiated urea derivatives of tetrahydropyridines, showcasing the versatility of piperidine frameworks in synthetic chemistry (Tait, Butterworth, & Clayden, 2015). Furthermore, Hassel and Seebach (1978) reported on the steric carbonyl protection, metalation, and cleavage of highly hindered ureas, highlighting methods to manipulate urea structures for synthetic purposes (Hassel & Seebach, 1978).
Pharmacological Studies
The potential antifilarial activities of urea derivatives have been a subject of study. Patrick et al. (2016) synthesized amide and urea derivatives of thiazol-2-ethylamines, showing activity against Trypanosoma brucei rhodesiense, suggesting applications in the treatment of human African trypanosomiasis (Patrick, Wenzler, Yang, Weiser, Wang, Brun, & Tidwell, 2016). Additionally, Rose et al. (2010) focused on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase, demonstrating their effectiveness in reducing inflammatory pain, offering insights into novel pain management strategies (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).
Material Science Applications
In material science, the study by Pan, Lau, Lin, and Tan (1994) on the preparation and characterization of new monomers containing N'-2,2,6,6-tetramethyl-4-piperidyl urea illustrates the development of novel polymers with potential applications in various industries (Pan, Lau, Lin, & Tan, 1994).
Propiedades
IUPAC Name |
1-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c1-26-19-7-3-2-5-17(19)15-23-10-8-16(9-11-23)13-21-20(24)22-14-18-6-4-12-25-18/h2-3,5,7,16,18H,4,6,8-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPVKSATGRTONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N-[2-[(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2553969.png)
![(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2553970.png)
![2-Bromo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B2553972.png)
![2-({2-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2553973.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2553975.png)



![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2553982.png)



![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2553990.png)